Muramic lactam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Muraminsäure-Lactam ist eine einzigartige strukturelle Modifikation, die im Peptidoglykan von Bakteriensporen vorkommt. Es wird aus N-Acetylmuraminsäure gebildet, einem wichtigen Bestandteil der bakteriellen Zellwand. Diese Verbindung spielt eine entscheidende Rolle für die Hitzebeständigkeit und strukturelle Integrität von Bakteriensporen, was sie zu einem wichtigen Forschungsobjekt in der Mikrobiologie und Biochemie macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Muraminsäure-Lactam wird durch eine Reihe von enzymatischen Reaktionen synthetisiert. Der Prozess beginnt mit der Entfernung einer Peptidseitenkette von N-Acetylmuraminsäure durch das Enzym Muramoyl-L-Alanin-Amidase, das vom cwlD-Gen kodiert wird. Es folgt die Deacetylierung von Muraminsäure und die Bildung des Lactamrings, katalysiert durch das Enzym PdaA .

Industrielle Produktionsverfahren

Derzeit gibt es keine großtechnischen Produktionsverfahren für Muraminsäure-Lactam, da es hauptsächlich im Zusammenhang mit der Bakteriensporenbildung untersucht wird. Die Produktion von Muraminsäure-Lactam erfolgt typischerweise im Labor unter Verwendung von Bakterienkulturen, wie z. B. Bacillus subtilis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Muraminsäure-Lactam durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Deacetylierung: Katalysiert durch das Enzym PdaA, das die Acetylgruppe von N-Acetylmuraminsäure entfernt.

Bildung des Lactamrings: Diese Reaktion beinhaltet die Cyclisierung des deacetylierten Produkts zur Bildung des Lactamrings.

Häufige Reagenzien und Bedingungen

Die häufig verwendeten Reagenzien bei der Synthese von Muraminsäure-Lactam sind:

Muramoyl-L-Alanin-Amidase: Zur Entfernung der Peptidseitenkette.

PdaA-Enzym: Für die Deacetylierung und Bildung des Lactamrings.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist Muraminsäure-Lactam selbst, ein entscheidender Bestandteil des Sporenkortex-Peptidoglykans .

Wissenschaftliche Forschungsanwendungen

Muraminsäure-Lactam hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

Mikrobiologie: Es wird wegen seiner Rolle in der Hitzebeständigkeit und strukturellen Integrität von Bakteriensporen untersucht.

Industrielle Anwendungen: Obwohl es noch nicht weit verbreitet ist, könnten Erkenntnisse über die Synthese von Muraminsäure-Lactam die Entwicklung von sporenbasierten Biotechnologien fördern.

Wissenschaftliche Forschungsanwendungen

Muramic lactam has several important applications in scientific research:

Microbiology: It is studied for its role in the heat resistance and structural integrity of bacterial spores.

Biochemistry: Researchers investigate the enzymatic pathways involved in its synthesis and its role in bacterial cell wall structure.

Industrial Applications: While not yet widely applied, insights into this compound synthesis could inform the development of spore-based biotechnologies.

Wirkmechanismus

Muraminsäure-Lactam übt seine Wirkung aus, indem es die Peptidoglykanstruktur von Bakteriensporen modifiziert. Die Enzyme CwlD und PdaA sind für seine Synthese entscheidend. CwlD entfernt die Peptidseitenkette von N-Acetylmuraminsäure, wodurch das Substrat für PdaA bereitgestellt wird, das dann die Muraminsäure deacetyliert und die Bildung des Lactamrings katalysiert . Diese Modifikation ist essentiell für die Hitzebeständigkeit und strukturelle Integrität des Sporenkortex .

Vergleich Mit ähnlichen Verbindungen

Muraminsäure-Lactam ist unter den Peptidoglykanmodifikationen einzigartig, da es eine Rolle bei der Sporenbildung spielt. Zu den ähnlichen Verbindungen gehören:

N-Acetylmuraminsäure: Der Vorläufer von Muraminsäure-Lactam, der im Peptidoglykan von vegetativen Bakterienzellen vorkommt.

Di-pikolinsäure: Eine weitere Verbindung, die in Bakteriensporen vorkommt und zu ihrer Hitzebeständigkeit beiträgt.

Muraminsäure-Lactam ist in seiner spezifischen Rolle bei der strukturellen Integrität und Hitzebeständigkeit von Bakteriensporen einzigartig, was es zu einem zentralen Forschungsobjekt in der Mikrobiologie und Biochemie macht .

Eigenschaften

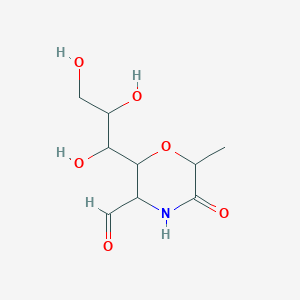

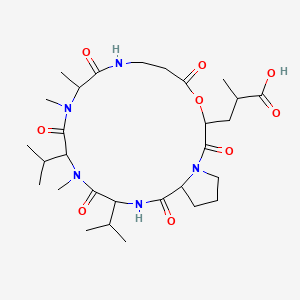

Molekularformel |

C9H15NO6 |

|---|---|

Molekulargewicht |

233.22 g/mol |

IUPAC-Name |

6-methyl-5-oxo-2-(1,2,3-trihydroxypropyl)morpholine-3-carbaldehyde |

InChI |

InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15) |

InChI-Schlüssel |

XZWJVAHCGGCTMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)